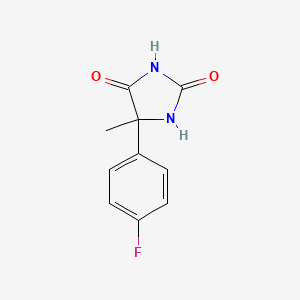

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O2/c1-10(8(14)12-9(15)13-10)6-2-4-7(11)5-3-6/h2-5H,1H3,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJCCCQPVRYYYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-38-8, 428-22-8 | |

| Record name | NSC35591 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35591 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

This guide provides an in-depth exploration of the synthesis and characterization of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, a key heterocyclic compound. As a derivative of hydantoin (imidazolidine-2,4-dione), this molecule serves as a valuable intermediate in the synthesis of various biologically active compounds, including potential anticancer, antiviral, and hypoglycemic agents.[1] We will delve into the robust Bucherer-Bergs reaction for its synthesis, followed by a multi-faceted approach to its structural and purity verification, grounded in established analytical techniques.

Part 1: Synthesis via the Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and highly efficient multicomponent reaction (MCR) that provides access to a wide array of 5,5-disubstituted hydantoins from simple starting materials.[2][3][4] Its elegance lies in the one-pot condensation of a ketone, a cyanide salt, and ammonium carbonate, making it a cornerstone method in heterocyclic chemistry.[2]

Underlying Principle and Mechanism

The reaction proceeds through a series of equilibrium steps, culminating in the formation of the stable hydantoin ring. The core transformation involves the initial formation of an aminonitrile, which then undergoes cyclization with carbon dioxide.

The established mechanism unfolds as follows:

-

Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the starting ketone, 4-fluoroacetophenone, forming a cyanohydrin intermediate.

-

Aminonitrile Synthesis: Ammonia, generated in situ from ammonium carbonate, reacts with the cyanohydrin via an SN2 pathway to produce an α-aminonitrile.[2][4]

-

Carbamic Acid Formation: The amino group of the aminonitrile performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate), yielding a cyano-containing carbamic acid.[2]

-

Intramolecular Cyclization & Rearrangement: The carbamic acid undergoes intramolecular cyclization to form a 5-imino-oxazolidin-2-one. This intermediate then rearranges, often through an isocyanate intermediate, to furnish the final, thermodynamically stable 5,5-disubstituted hydantoin product.[2][4]

Caption: Mechanism of the Bucherer-Bergs reaction for hydantoin synthesis.

Detailed Experimental Protocol

This protocol is adapted from established procedures for synthesizing the title compound.[1]

Materials and Reagents:

-

4-Fluoroacetophenone

-

Potassium Cyanide (KCN)

-

Ammonium Carbonate ((NH₄)₂CO₃)

-

Ethanol (EtOH)

-

Deionized Water

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Hydroxide (NaOH) solution

-

Diethyl Ether

-

Thin Layer Chromatography (TLC) plates (Silica gel)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, place 4-fluoroacetophenone and a significant excess of ammonium carbonate.

-

Reagent Addition: In a separate beaker, dissolve potassium cyanide in 60% aqueous ethanol. Caution: Potassium cyanide is extremely toxic. Handle only in a certified fume hood with appropriate personal protective equipment (PPE). Add this solution to the reaction flask.

-

Heating and Monitoring: Heat the mixture in an oil bath maintained at 55-60°C (328–333 K).[1] The progress of the reaction should be monitored periodically using TLC (e.g., with a mobile phase of petroleum ether:ethyl acetate 1:2).

-

Work-up: Once the reaction is complete (as indicated by the consumption of the starting ketone), allow the mixture to cool to room temperature.

-

Isolation: Concentrate the reaction mixture under reduced pressure. Carefully acidify the residue with concentrated HCl to precipitate the crude product.

-

Purification: Filter the resulting precipitate. Dissolve the crude solid in a saturated aqueous NaOH solution and perform a liquid-liquid extraction with diethyl ether (25 mL) to remove any unreacted ketone.[1]

-

Final Precipitation: Re-acidify the aqueous layer with concentrated HCl to precipitate the pure product.

-

Drying and Recrystallization: Filter the precipitate, wash with cold water, and dry thoroughly. For further purification, recrystallize the product from an ethanol/water mixture to obtain a crystalline solid.[1]

Reagent Data and Rationale

The choice and stoichiometry of reagents are critical for maximizing yield and purity.

| Reagent | Molar Ratio (Typical) | Purpose & Rationale |

| 4-Fluoroacetophenone | 1.0 | The ketone substrate providing the core C5-disubstituted structure. |

| Potassium Cyanide (KCN) | 1.0 | Provides the nucleophilic cyanide ion essential for the initial step of the reaction.[2] |

| Ammonium Carbonate | 6.0 (Excess) | Serves as a multifunctional reagent, providing both ammonia (NH₃) and carbon dioxide (CO₂) in situ as the reaction proceeds.[2][4] The large excess drives the equilibria toward product formation. |

| Aqueous Ethanol (60%) | Solvent | Acts as a suitable solvent system to dissolve both the organic ketone and the inorganic salts, facilitating a homogeneous reaction environment.[1] |

Part 2: Comprehensive Characterization

Verifying the identity and purity of the synthesized this compound is paramount. A combination of spectroscopic and physical methods provides an irrefutable structural confirmation.

Caption: Workflow for the purification and characterization of the final product.

Spectroscopic Analysis

The following data is based on reported values for the title compound.[1]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides detailed information about the hydrogen atom environment in the molecule.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~1.80 ppm | Singlet (s) | 3H | -CH₃ | The methyl protons are chemically equivalent and not coupled to other protons. |

| ~7.18 ppm | Multiplet (m) | 2H | Aromatic H | Protons on the fluorophenyl ring ortho to the fluorine atom. |

| ~7.64 ppm | Multiplet (m) | 2H | Aromatic H | Protons on the fluorophenyl ring meta to the fluorine atom. |

| ~7.71 ppm | Broad Singlet (bs) | 1H | N-H | One of the two amide protons on the hydantoin ring. |

| ~9.72 ppm | Broad Singlet (bs) | 1H | N-H | The second amide proton on the hydantoin ring. |

| Solvent: Acetone-d₆ |

Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular weight and fragmentation pattern.

| m/z Value | Relative Intensity (%) | Assignment |

| 208 | 20 | [M]⁺ (Molecular Ion) |

| 193 | 65 | [M - CH₃]⁺ |

| 137 | 36 | [M - C₂H₂NO]⁺ |

| 122 | 100 | [C₇H₅F]⁺ (Base Peak) |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

| Wavenumber (ν, cm⁻¹) | Description | Functional Group |

| 3412, 3245 | N-H Stretching | Amide (N-H) |

| 1773, 1719 | C=O Stretching | Carbonyl (C=O) of the hydantoin ring |

| 1602 | C=C Stretching | Aromatic Ring |

| 838 | C-H Bending | para-substituted benzene |

Physical and Chromatographic Analysis

Melting Point (m.p.):

-

Reported Value: 485–488 K (212-215 °C).[1]

-

Significance: A sharp melting point within this range is a strong indicator of high purity.

Elemental Analysis: This technique confirms the elemental composition of the compound.

-

Calculated for C₁₀H₉FN₂O₂: C, 57.69%; H, 4.36%; N, 13.46%.[1]

-

Found: C, 57.62%; H, 4.38%; N, 13.60%.[1] The close correlation between calculated and found values validates the molecular formula.

High-Performance Liquid Chromatography (HPLC): HPLC is the definitive method for assessing the purity of the final compound.

-

Methodology: A reversed-phase HPLC method, using a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) and UV detection (e.g., at 225 nm), should be employed.[5]

-

Expected Result: A pure sample will exhibit a single, sharp, and symmetrical peak, indicating the absence of significant impurities.

Part 3: Safety and Handling

Chemical synthesis requires strict adherence to safety protocols.

-

Potassium Cyanide (KCN): This reagent is a potent, fast-acting poison. All handling must occur within a certified chemical fume hood. Always wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[6][7] An emergency cyanide antidote kit should be readily available.

-

Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with care, ensuring eye and skin protection.

-

General Precautions: Maintain a clean and organized workspace.[7] Label all containers clearly.[8] Dispose of all chemical waste according to institutional and local regulations. Never pour chemical waste down the drain.[8]

Part 4: Applications and Future Directions

This compound is not typically an end-product but rather a crucial building block. The hydantoin scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs like the anticonvulsant Phenytoin.[3][9] The title compound serves as an intermediate for further chemical modifications, such as the addition of sulfonyl groups, to create novel derivatives for evaluation as potential therapeutic agents, particularly in the realm of antidiabetic research.[1][10]

Conclusion

The synthesis of this compound via the Bucherer-Bergs reaction is a reliable and well-documented method. This guide has outlined the mechanistic underpinnings, a detailed experimental protocol, and a comprehensive characterization strategy. The successful synthesis and rigorous verification of this compound provide a solid foundation for researchers and drug development professionals to explore its potential in creating next-generation therapeutics.

References

-

Kashif, M. K., Hussain, A., Rauf, M. K., Ebihara, M., & Hameed, S. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(2), o444. [Link]

-

National Center for Biotechnology Information. (2008). 5-(4-Fluoro-phen-yl)-5-methyl-imidazolidine-2,4-dione. PubChem. [Link]

-

Simijarević, D., & Stojanović, M. (2019). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Symmetry, 11(3), 333. [Link]

-

Central High School. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]

-

Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [Link]

-

Monash University. (n.d.). This compound. [Link]

-

Zhang, H., et al. (2011). Synthesis of Novel Imidazolidine-2,4-dione Derivatives as Potential Antidiabetic Agents. Latin American Journal of Pharmacy, 30(5), 987-990. [Link]

-

University of California, Santa Barbara. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. [Link]

-

El-Gindy, A., Emara, S., & Shaaban, H. (2022). Analytical quality by design based on design space in reversed-phase-high performance liquid chromatography analysis for simultaneous estimation of metformin, linagliptin and empagliflozin. RSC Advances, 12(28), 17778-17791. [Link]

Sources

- 1. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Analytical quality by design based on design space in reversed-phase-high performance liquid chromatography analysis for simultaneous estimation of metformin, linagliptin and empagliflozin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]

- 7. artsci.usu.edu [artsci.usu.edu]

- 8. shahandassociates.co.in [shahandassociates.co.in]

- 9. bepls.com [bepls.com]

- 10. asianpubs.org [asianpubs.org]

Crystal structure analysis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of this compound, a heterocyclic compound belonging to the medicinally significant hydantoin class. We delve into the synthesis and crystallization, the crystallographic data collection and structure refinement process, and a detailed analysis of the resulting molecular and supramolecular structure. The causality behind experimental choices is explained, providing field-proven insights for professionals in structural chemistry and drug discovery. This document is designed to serve as an authoritative reference, grounded in established protocols and supported by detailed data presentation and visualizations.

Introduction: The Significance of the Hydantoin Scaffold

The hydantoin ring, chemically known as imidazolidine-2,4-dione, is a privileged scaffold in medicinal chemistry.[1][2] Its structural features, including hydrogen bond donors and acceptors, and the synthetic accessibility of its core, make it a versatile template for designing therapeutic agents.[2] Several clinically approved drugs, such as the anticonvulsant Phenytoin and the antibiotic Nitrofurantoin, incorporate the hydantoin moiety, underscoring its pharmacological importance.[1][2][3] Hydantoin derivatives exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5]

The title compound, this compound (C₁₀H₉FN₂O₂), was synthesized as a key intermediate for developing novel sulfonyl derivatives with potential hypoglycemic activity.[6] Understanding its three-dimensional atomic arrangement is paramount, as the molecular conformation and intermolecular interactions dictated by its crystal structure can profoundly influence its physicochemical properties and biological activity. This guide elucidates the precise structural features of this compound through the lens of single-crystal X-ray crystallography, the most definitive method for determining molecular structure at atomic resolution.[7][8]

Experimental Methodology: From Synthesis to Single Crystal

The journey from starting materials to a fully characterized crystal structure involves a multi-step process. Each stage requires meticulous execution and is guided by established chemical principles.

Synthesis of this compound

The synthesis follows a variation of the Bucherer-Bergs reaction, a classic method for preparing hydantoins from ketones. The choice of starting materials—4-fluoroacetophenone, potassium cyanide, and ammonium carbonate—is dictated by the target structure.

Protocol:

-

Reaction Setup: In a 100 ml round-bottom flask, combine 4-fluoroacetophenone (0.1 mol) and ammonium carbonate (0.6 mol). The large excess of ammonium carbonate serves as both a reactant and a source of ammonia and carbon dioxide in equilibrium, driving the reaction forward.

-

Addition of Cyanide: Prepare a solution of potassium cyanide (0.1 mol) in 60% aqueous ethanol. Add this solution to the reaction flask. Ethanol is used as a co-solvent to ensure miscibility of the organic ketone with the aqueous reactants.

-

Reaction Conditions: Heat the mixture in an oil bath maintained at 328–333 K. The reaction progress should be monitored using Thin-Layer Chromatography (TLC) until completion.[6]

-

Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Acidify the residue with concentrated HCl. This step protonates the hydantoin salt, causing it to precipitate out of the aqueous solution.

-

Purification: Filter the resulting precipitate. To remove unreacted ketone and other non-acidic impurities, dissolve the solid in a saturated aqueous NaOH solution and perform a liquid-liquid extraction with diethyl ether (25 ml).[6] Discard the organic layer.

-

Final Precipitation: Acidify the remaining aqueous layer to re-precipitate the purified title compound. Filter the solid, dry it thoroughly.[6]

Crystallization

The acquisition of a high-quality single crystal is often the most challenging step in a crystallographic analysis.[9] For this compound, single crystals suitable for X-ray diffraction were obtained via slow evaporation.

Protocol:

-

Solvent Selection: Dissolve the purified compound in a minimal amount of an ethanol/water mixture. The solvent system is chosen to ensure the compound is fully soluble at a slightly elevated temperature but supersaturated upon slow cooling or solvent evaporation at room temperature.

-

Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment. Slow evaporation of the solvent gradually increases the concentration, promoting the formation of well-ordered, single crystals rather than a polycrystalline powder.[6][10]

-

Crystal Harvesting: Once crystals of sufficient size (ideally >0.1 mm in all dimensions) have formed, carefully harvest a well-formed, transparent crystal for mounting.[6][9]

X-ray Diffraction and Structure Determination

The core of the analysis lies in irradiating the single crystal with X-rays and interpreting the resulting diffraction pattern. The workflow is a systematic progression from data collection to a refined molecular model.

Sources

- 1. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 2. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Hydantoin - Wikipedia [en.wikipedia.org]

- 4. Recent advances in the synthesis and medicinal application of hydantoin [wisdomlib.org]

- 5. jddtonline.info [jddtonline.info]

- 6. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. rigaku.com [rigaku.com]

- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 10. chem.libretexts.org [chem.libretexts.org]

The Hydantoin Scaffold: A Technical Guide to the Discovery of Novel Anticonvulsant Agents

Introduction: The Enduring Relevance of the Hydantoin Scaffold in Epilepsy Treatment

Epilepsy, a neurological disorder characterized by recurrent seizures, affects millions worldwide. While numerous antiepileptic drugs (AEDs) are available, a significant portion of patients remain resistant to current therapies, underscoring the urgent need for novel anticonvulsant agents. The hydantoin ring system, a core structural feature of the pioneering AED phenytoin, continues to be a fertile ground for the discovery of new therapeutics.[1][2][3] Hydantoins primarily exert their anticonvulsant effects by modulating voltage-gated sodium channels, preventing the rapid, repetitive firing of neurons that underlies seizure activity.[4][5][6] This guide provides an in-depth technical exploration for researchers and drug development professionals on the contemporary strategies and methodologies for discovering new anticonvulsant agents centered around the versatile hydantoin scaffold.

Medicinal Chemistry: Rational Design and Synthesis of Novel Hydantoin Derivatives

The journey to a new anticonvulsant drug begins with the rational design and synthesis of novel chemical entities. The hydantoin scaffold offers a unique platform for structural modification to enhance potency, selectivity, and pharmacokinetic properties.

The Bucherer-Bergs Synthesis: A Cornerstone Reaction

A classic and highly effective method for synthesizing the hydantoin core is the Bucherer-Bergs reaction.[7][8] This one-pot, multicomponent reaction involves the treatment of a ketone or aldehyde with an alkali metal cyanide and ammonium carbonate to yield a 5-substituted hydantoin.[1][7][9]

Experimental Protocol: Bucherer-Bergs Synthesis of a 5,5-Disubstituted Hydantoin

Objective: To synthesize a 5,5-disubstituted hydantoin derivative from a corresponding ketone.

Materials:

-

Ketone (e.g., benzophenone for the synthesis of phenytoin)

-

Potassium cyanide (KCN) or Sodium cyanide (NaCN)

-

Ammonium carbonate ((NH₄)₂CO₃)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Crystallization dish

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the ketone (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (4 equivalents).

-

Solvent Addition: Add a mixture of ethanol and water (typically a 1:1 ratio) to the flask to dissolve the reactants.

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-70°C) with vigorous stirring. The reaction is typically carried out for several hours (e.g., 10 hours), and in some cases, for an extended period (up to 90 hours) to improve yields, particularly with less reactive ketones like benzophenone.[7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with hydrochloric acid to precipitate the hydantoin product.

-

Isolation and Purification: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any inorganic salts. The crude hydantoin can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Characterization: Confirm the structure and purity of the synthesized hydantoin using standard analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Structure-Activity Relationship (SAR) of Hydantoin Anticonvulsants

The anticonvulsant activity of hydantoin derivatives is highly dependent on the nature and position of substituents on the hydantoin ring. Understanding the Structure-Activity Relationship (SAR) is crucial for designing more potent and less toxic compounds.

-

Substitution at C5: This is the most critical position for anticonvulsant activity. The presence of at least one phenyl or other aromatic group at C5 is generally essential for activity against generalized tonic-clonic seizures.[10] Disubstitution at the C5 position, as seen in phenytoin (5,5-diphenylhydantoin), often leads to potent anticonvulsant effects with minimal sedative properties.[10][11]

-

Substitution at N1 and N3: Modification at the nitrogen atoms of the hydantoin ring can influence the pharmacokinetic properties and activity profile of the compound. For instance, N-alkylation can alter the metabolic stability and central nervous system (CNS) penetration of the drug.

Visualization: Core Hydantoin Scaffold and Key Substitution Points

Caption: General structure of the hydantoin scaffold highlighting key positions for substitution.

Preclinical Screening: Identifying Promising Anticonvulsant Candidates

Once novel hydantoin derivatives are synthesized, they must undergo rigorous preclinical screening to evaluate their anticonvulsant efficacy and neurotoxicity. A combination of in vivo and in vitro models is employed to build a comprehensive pharmacological profile.

In Vivo Screening Models: Assessing Anticonvulsant Activity in Whole Organisms

-

Maximal Electroshock (MES) Test: The MES test is a widely used and well-validated model for identifying compounds effective against generalized tonic-clonic seizures.[4][12] An electrical stimulus is applied to rodents, inducing a maximal seizure, and the ability of a test compound to prevent the tonic hindlimb extension phase is a key indicator of anticonvulsant activity.[12][13]

Experimental Protocol: Maximal Electroshock (MES) Test in Mice

Objective: To evaluate the anticonvulsant activity of a test compound against electrically induced seizures.

Materials:

-

Male albino mice (20-25 g)

-

Electroconvulsometer

-

Corneal electrodes

-

Saline solution (0.9%)

-

Test compound dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Standard anticonvulsant drug (e.g., Phenytoin)

-

Vehicle control

Procedure:

-

Animal Acclimatization: Acclimatize mice to the laboratory environment for at least 48 hours before the experiment.

-

Dosing: Administer the test compound, standard drug, or vehicle control to different groups of mice via an appropriate route (e.g., intraperitoneal or oral).

-

Pre-treatment Time: Allow for a specific pre-treatment time (e.g., 30-60 minutes) for the drug to be absorbed and distributed.

-

Seizure Induction: At the end of the pre-treatment period, apply a drop of saline to the corneal electrodes and place them on the corneas of the mouse.

-

Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds).

-

Observation: Immediately after the stimulus, observe the mouse for the presence or absence of the tonic hindlimb extension. The abolition of this phase is considered protection.

-

Data Analysis: Calculate the percentage of animals protected in each group. The dose that protects 50% of the animals (ED50) can be determined using probit analysis.

-

Pentylenetetrazole (PTZ) Seizure Model: The PTZ-induced seizure model is used to identify compounds that may be effective against myoclonic and absence seizures.[10][14][15][16] PTZ is a GABA-A receptor antagonist that induces clonic seizures.[10][15]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Test in Rats

Objective: To assess the ability of a test compound to protect against chemically induced clonic seizures.

Materials:

-

Male Wistar rats (150-200 g)

-

Pentylenetetrazole (PTZ)

-

Saline solution (0.9%)

-

Test compound

-

Standard anticonvulsant drug (e.g., Ethosuximide)

-

Vehicle control

-

Observation chamber

Procedure:

-

Animal Preparation: Similar to the MES test, acclimatize the rats prior to the experiment.

-

Dosing: Administer the test compound, standard drug, or vehicle control to respective groups of rats.

-

PTZ Administration: After a suitable pre-treatment time, administer a convulsive dose of PTZ (e.g., 60-80 mg/kg, intraperitoneally).[10]

-

Observation: Immediately place the rat in an observation chamber and observe for the onset and severity of seizures for a period of 30 minutes. Seizure severity can be scored using a standardized scale (e.g., Racine scale).

-

Endpoint: The primary endpoint is the absence of clonic seizures or a significant delay in their onset.

-

Data Analysis: Analyze the percentage of animals protected from clonic seizures or the latency to the first seizure.

In Vitro Screening: Elucidating the Mechanism of Action

-

Patch-Clamp Electrophysiology: To confirm that a novel hydantoin derivative acts on voltage-gated sodium channels, in vitro patch-clamp electrophysiology is the gold standard.[11][17][18] This technique allows for the direct measurement of ionic currents through sodium channels in isolated neurons or cell lines expressing these channels.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of Sodium Currents

Objective: To determine the effect of a test compound on voltage-gated sodium channel activity.

Materials:

-

Cultured neurons or a cell line expressing the target sodium channel subtype (e.g., Nav1.2)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular and extracellular recording solutions

-

Test compound

-

Control solution

Procedure:

-

Cell Preparation: Plate the cells on coverslips suitable for patch-clamp recording.

-

Pipette Preparation: Pull glass pipettes to a resistance of 2-5 MΩ and fill with the intracellular solution.

-

Whole-Cell Configuration: Under microscopic guidance, form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane. Then, rupture the membrane patch to achieve the whole-cell configuration.

-

Voltage Protocol: Apply a series of voltage steps to elicit sodium currents. A typical protocol involves holding the cell at a negative potential (e.g., -100 mV) and then depolarizing to various test potentials.

-

Compound Application: Perfuse the test compound onto the cell and record the sodium currents again.

-

Data Analysis: Measure the peak sodium current amplitude before and after compound application to determine the percentage of inhibition. The concentration-response curve can be fitted to determine the IC50 value.

Quantitative Data and Promising New Agents

The ultimate goal of the discovery process is to identify new hydantoin derivatives with superior efficacy and safety profiles compared to existing AEDs. The following table summarizes the anticonvulsant activity of some recently investigated hydantoin derivatives.

| Compound ID | Structure | Animal Model | ED50 (mg/kg) | Reference |

| Phenytoin | 5,5-diphenylhydantoin | MES (mice) | 9.5 | [19] |

| ART 5 | lithium salt of 5,5-diphenylimidazolidine-2,4-dione | PTZ (mice) | >100 | [19] |

| ART 1215 | lithium salt of (D,L)-5-benzylimidazolidine-2,4-dione | PTZ (mice) | >100 | [19] |

| Compound 4a | 3-(phenyl)-5,5-diphenylimidazolidine-2,4-dione | MES (rat) | <30 | [20] |

| Compound 4b | 3-(4-chlorophenyl)-5,5-diphenylimidazolidine-2,4-dione | MES (rat) | <30 | [20] |

| Compound 4j | 3-(4-fluorophenyl)-5,5-diphenylimidazolidine-2,4-dione | MES (rat) | <30 | [20] |

Note: ED50 values can vary depending on the specific experimental conditions and animal strain used.

Conclusion and Future Directions

The hydantoin scaffold remains a highly valuable starting point for the development of new anticonvulsant agents. By combining rational drug design, efficient synthetic methodologies like the Bucherer-Bergs reaction, and a robust preclinical screening cascade, researchers can continue to explore the chemical space around this privileged structure. Future efforts will likely focus on the development of hydantoin derivatives with improved subtype selectivity for sodium channels, leading to enhanced efficacy and a more favorable side-effect profile. Furthermore, the exploration of hybrid molecules that combine the hydantoin scaffold with other pharmacophores may unlock novel mechanisms of action and provide new therapeutic options for patients with drug-resistant epilepsy.

References

-

Löscher, W. (2017). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. Springer Nature Experiments. [Link]

-

Drugs.com. (2026). Hydantoin anticonvulsants. [Link]

-

PubMed. (2011). Validation of a Patch Clamp Screening Protocol That Simultaneously Measures Compound Activity in Multiple States of the Voltage-Gated Sodium Channel Nav1.2. [Link]

-

YouTube. (2022). Anti-convulsant Activity using Maximum Electroshock Induced Convulsant. [Link]

-

MDPI. (2021). Bucherer–Bergs Multicomponent Synthesis of Hydantoins. [Link]

-

National Institutes of Health. (n.d.). Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats. [Link]

-

N/A. (n.d.). Bucherer-Bergs Reaction. [Link]

-

ResearchGate. (n.d.). Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. [Link]

-

National Institutes of Health. (n.d.). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. [Link]

-

National Institutes of Health. (2018). Pentylenetetrazole-Induced Kindling Mouse Model. [Link]

-

Melior Discovery. (n.d.). Pentylenetetrazole Induced Seizure (PTZ) Model. [Link]

-

MDPI. (n.d.). Modified Pentylenetetrazole Model for Acute Seizure Induction in Rats. [Link]

-

PubMed. (2009). Acute seizure tests in epilepsy research: electroshock- and chemical-induced convulsions in the mouse. [Link]

-

National Institutes of Health. (n.d.). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. [Link]

-

Research Journal of Pharmacy and Technology. (n.d.). Evaluating Anticonvulsant and Neuroprotective potentials of New Hydantoin Derivatives in PTZ and MES Models. [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. [Link]

-

ResearchGate. (n.d.). Patch-clamp voltage protocols. a) Protocol 1 used for assessing state.... [Link]

-

Chem-Station. (2017). Bucherer-Bergs Hydantoin Synthesis. [Link]

-

ResearchGate. (n.d.). Development of Quantitative Structure-Activity Relationships and Classification Models for Anticonvulsant Activity of Hydantoin Analogues. [Link]

-

ResearchGate. (n.d.). Novel hydantoin derivatives: Synthesis and biological activity evaluation. [Link]

-

ResearchGate. (2025). Priliminary anticonvulsant profile of some novel hydantoin derivatives on wistar rat. [Link]

-

N/A. (n.d.). patch-clamp-protocol-final.pdf. [Link]

-

Progress in Chemical and Biochemical Research. (n.d.). Study of Some Hyndantion Derivatives as Anticonvulsant Agents. [Link]

-

PubMed. (2019). Quantitative structure-activity relationship models for compounds with anticonvulsant activity. [Link]

-

N/A. (n.d.). Quantitative Structure-Activity Relationship Analysis of Functionalized Amino Acid Anticonvulsant Agents Using k Nearest Neighbor and Simulated Annealing PLS Methods. [Link]

-

Drugs.com. (n.d.). List of Hydantoin anticonvulsants. [Link]

-

ResearchGate. (n.d.). Quantitative structure–activity relationship models for compounds with anticonvulsant activity. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 5. Development of quantitative structure-activity relationships and classification models for anticonvulsant activity of hydantoin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. drugs.com [drugs.com]

- 7. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. benchchem.com [benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Pentylenetetrazole Induced Kindling Model of Refractory Epilepsy: A Proof-of-concept Study to Explore Dose and Time Range of Phenobarbital in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. rjptonline.org [rjptonline.org]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Phenylhydantoin Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Scaffold of 5-Phenylhydantoin

The hydantoin (imidazolidine-2,4-dione) ring is a privileged scaffold in medicinal chemistry, a structural cornerstone for a multitude of biologically active compounds. Its journey into clinical prominence began with the landmark introduction of Phenytoin (5,5-diphenylhydantoin) in 1938, which revolutionized epilepsy treatment by providing effective seizure control without the profound sedative effects of its predecessors like phenobarbital.[1] This discovery underscored a critical principle: anticonvulsant activity could be decoupled from general central nervous system depression.[1] The therapeutic success of Phenytoin spurred decades of research into its derivatives, revealing a remarkable chemical versatility. Beyond its archetypal role in epilepsy, the 5-phenylhydantoin core has been successfully modified to yield compounds with potent anticancer, antimicrobial, and antiarrhythmic properties.[2][3][4]

This guide provides a detailed exploration of the structure-activity relationships (SAR) of 5-phenylhydantoin derivatives. We will dissect the molecular architecture of this scaffold, examining how modifications at each position influence biological activity. This analysis is grounded in mechanistic insights, explaining the causal links between structural changes and their pharmacological consequences, with a primary focus on the well-established anticonvulsant effects and burgeoning applications in oncology and infectious disease.

The Core Pharmacophore: Essential Features for Anticonvulsant Activity

The foundational SAR for anticonvulsant hydantoins reveals a specific arrangement of features necessary for interaction with their primary biological target, the voltage-gated sodium channel.[5][6] Phenytoin's mechanism involves a use- and frequency-dependent blockade of these channels, which stabilizes the neuronal membrane and prevents the sustained, high-frequency firing characteristic of seizures.[6] The essential pharmacophoric elements are illustrated below.

Caption: Core pharmacophoric features of 5-phenylhydantoin anticonvulsants.

At its core, the anticonvulsant pharmacophore requires a hydrophobic aromatic ring attached to the C-5 position of the hydantoin nucleus.[1][7] This phenyl group is critical for activity against maximal electroshock seizures (MES), a preclinical model of generalized tonic-clonic seizures.[1] The hydantoin ring itself provides a rigid scaffold with multiple hydrogen bond donors and acceptors, facilitating interactions with the receptor site.

Dissecting the SAR: Positional Analysis

Position 5 (C-5): The Epicenter of Activity

The substituents at the C-5 position are the most critical determinants of anticonvulsant activity.

-

Aromatic Substituent: The presence of a phenyl or other aromatic group at C-5 is considered essential for potent activity against tonic-clonic seizures.[1] Replacing the phenyl ring with heteroaromatic rings has been shown to reduce or eliminate anticonvulsant effects.[8]

-

Second C-5 Substituent: The nature of the second substituent at C-5 fine-tunes the pharmacological profile.

-

In Phenytoin (5,5-diphenylhydantoin), a second phenyl group confers potent activity.

-

Replacing one phenyl group with a small alkyl group, such as in 5-ethyl-5-phenylhydantoin, maintains strong anticonvulsant properties.[7][9] However, the introduction of alkyl substituents at C-5 can also contribute to sedative side effects, a property largely absent in Phenytoin.[1]

-

-

Phenyl Ring Modifications: Substitution on the C-5 phenyl ring has a profound impact on potency. A systematic study of phenylmethylenehydantoins revealed clear trends:

-

Favorable Substituents: Electron-donating or lipophilic groups, such as alkyl, halogeno, trifluoromethyl, and alkoxyl groups, generally confer good anticonvulsant activity.[8]

-

Unfavorable Substituents: The introduction of polar groups like nitro (-NO₂), cyano (-CN), or hydroxyl (-OH) is detrimental, leading to less active or inactive compounds.[8]

-

This pattern strongly suggests that lipophilicity is a key driver of activity. Quantitative Structure-Activity Relationship (QSAR) models have confirmed that Log P (the logarithm of the partition coefficient) is a critical parameter for predicting the anticonvulsant potency of these derivatives.[8]

| Substituent on Phenyl Ring | Example Compound | Anticonvulsant Activity (MES Assay, ED₅₀ in mg/kg) | Reference |

| 4-CH(CH₃)₂ (Isopropyl) | 14 | 28 ± 2 | [8] |

| 4-C(CH₃)₃ (tert-Butyl) | 12 | 39 ± 4 | [8] |

| 4-Cl (Chloro) | 38 | 58 ± 6 | [8] |

| 4-OCH₃ (Methoxy) | 23 | 90 ± 11 | [8] |

| 4-NO₂ (Nitro) | 43 | > 300 (Inactive) | [8] |

| (Unsubstituted) Phenytoin | 55 | 30 ± 2 | [8] |

Table 1: Effect of C-5 Phenyl Ring Substitution on Anticonvulsant Activity.

Positions 1 and 3 (N-1 and N-3): Modulating Physicochemical Properties

The nitrogen atoms of the hydantoin ring are common sites for modification, often with the goal of creating prodrugs to improve solubility or alter pharmacokinetic profiles.

-

N-3 Substitution: Introducing aminoalkyl or aminohydroxyalkyl groups at the N-3 position has been explored, though these modifications did not protect against pentylenetetrazole (PTZ)-induced seizures.[1] However, substituting a propyl group at N-3 in 5-ethyl-5-phenylhydantoin resulted in a compound with anticonvulsant activity comparable to Phenytoin but with a lower liability for sedation.[7]

-

N-1 and N-3 Disubstitution: The development of N,N'-disubstituted derivatives, such as alkoxymethyl or acyloxymethyl compounds, has yielded active anticonvulsants.[1][9] For example, 1,3-bis(methoxymethyl)-5,5-diphenylhydantoin shows good activity against MES seizures.[9] These modifications often serve to increase lipophilicity, potentially acting as prodrugs that are metabolized to the active parent compound.[1]

Expanding Therapeutic Horizons: SAR Beyond Epilepsy

The versatility of the 5-phenylhydantoin scaffold has enabled its exploration for other therapeutic applications, revealing distinct SAR profiles.

Anticancer Activity

Hydantoin derivatives have emerged as promising anticancer agents, with SAR studies guiding the design of compounds targeting various cancer hallmarks.[2][10]

-

Key Structural Motifs: A series of 5,5-diphenylhydantoin derivatives bearing benzylidene or isatin moieties were found to have potent anticancer activity against cervical (HeLa), lung (A549), and breast (MDA-MB-231) cancer cell lines.[10]

-

Mechanism of Action: Unlike the anticonvulsant mechanism, the anticancer effects are often linked to the inhibition of key signaling proteins. For instance, compound 16 from a synthesized series showed potent inhibitory activity against both EGFR (Epidermal Growth Factor Receptor) and VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), with IC₅₀ values of 6.17 µM and 0.09 µM, respectively.[10]

-

Substituent Effects: In a study of 3-(4-substituted benzyl)-5-isopropyl-5-phenylhydantoins, the 3-benzyl and 3-(4-chlorobenzyl) derivatives showed significant anti-tumor potential in a human colon cancer cell line by reducing cell migration and the expression of pro-inflammatory genes like COX-2.[11]

| Compound | Target Cell Line | Activity (IC₅₀ in µM) | Reference |

| Compound 16 (Isatin derivative) | Average of 3 lines | 59 | [10] |

| Compound 24 (Schiff's base) | MCF-7 (Breast) | 4.92 ± 0.3 | [10] |

| Compound 24 (Schiff's base) | HePG-2 (Liver) | 9.07 ± 0.8 | [10] |

| 3-benzyl-5-isopropyl-5-phenylhydantoin | HCT-116 (Colon) | Significant antiproliferative effect | [11] |

Table 2: Anticancer Activity of Selected 5-Phenylhydantoin Derivatives.

Antimicrobial Activity

Recently, hydantoin derivatives have been designed as novel membrane-active antimicrobial agents to combat drug-resistant pathogens.[4][12] The SAR for this activity differs significantly from that for anticonvulsant effects.

-

Design Strategy: The design involves creating dimeric structures that mimic antimicrobial peptides (AMPs). These molecules typically incorporate cationic groups (for membrane interaction) and hydrophobic groups, linked by a rigid hydantoin backbone and an aromatic linker to enhance stability and the rate of bacterial killing.[4]

-

SAR Insights: A potent derivative, compound 18 , demonstrated impressive broad-spectrum activity against both Gram-positive (including MRSA) and Gram-negative bacteria.[4] Its mechanism involves disrupting the bacterial cell membrane, a mode of action less prone to the development of resistance.[4][12] This highlights a completely different SAR paradigm where the molecule is engineered for amphipathicity rather than specific channel blockade.

Key Experimental Protocols

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented experimental protocols are essential.

Protocol 1: Synthesis of 5,5-Diphenylhydantoin

This protocol describes a classic and robust method for synthesizing the core scaffold, adapted from established procedures.[13][14] The reaction proceeds via a base-catalyzed condensation of benzil and urea, followed by a benzylic acid-type rearrangement.

Caption: General workflow for the synthesis of 5,5-diphenylhydantoin.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), urea (1.5 eq), and ethanol (10 mL per gram of benzil).

-

Base Addition: While stirring, add a 30% aqueous solution of sodium hydroxide (1.5 eq).

-

Reflux: Heat the mixture to reflux and maintain for at least 2 hours. The solution will typically turn from yellow to colorless.

-

Isolation of Crude Product: After cooling to room temperature, pour the reaction mixture into a beaker of water. Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

-

Purification: Transfer the crude solid to a beaker and dissolve it in a minimal amount of warm 10% NaOH solution. Filter the solution to remove any insoluble byproducts.

-

Precipitation: Cool the filtrate in an ice bath and acidify slowly with concentrated hydrochloric acid with stirring until the precipitation of 5,5-diphenylhydantoin is complete.

-

Final Collection: Collect the purified white solid by vacuum filtration, wash with cold water to remove residual acid, and dry in an oven at 80-100 °C. Characterize the final product by melting point and spectroscopic methods (e.g., NMR, IR).

Protocol 2: Evaluation of Anticonvulsant Activity (Maximal Electroshock Seizure Test)

The MES test is the gold standard preclinical assay for identifying compounds effective against generalized tonic-clonic seizures.[8][15]

Step-by-Step Methodology:

-

Animal Preparation: Use adult male mice or rats, housed under standard laboratory conditions with free access to food and water. Allow animals to acclimatize for at least one week before testing.

-

Compound Administration: Administer the test compound (dissolved or suspended in a suitable vehicle, e.g., 0.5% methylcellulose) via intraperitoneal (i.p.) or oral (p.o.) route. A control group receives the vehicle only.

-

Time to Peak Effect: Conduct the seizure induction at the predetermined time of peak effect for the test compound (typically 30-60 minutes post-i.p. administration).

-

Seizure Induction: Deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice) through corneal or auricular electrodes.

-

Endpoint Measurement: The primary endpoint is the abolition of the hindlimb tonic extensor phase of the seizure. An animal is considered "protected" if this phase is absent.

-

Data Analysis: The activity of a compound is quantified by its ED₅₀ (median effective dose), the dose at which 50% of the animals are protected from the tonic extensor component. This is typically calculated using probit analysis.

-

Neurotoxicity Assessment: Concurrently, assess neurotoxicity using a standardized test like the rotarod assay to determine the TD₅₀ (median toxic dose). The ratio of TD₅₀/ED₅₀ gives the Protective Index (PI), a measure of the drug's margin of safety.

Conclusion and Future Directions

The 5-phenylhydantoin scaffold is a testament to the power of a privileged structure in medicinal chemistry. The SAR for its classic anticonvulsant activity is well-defined, emphasizing the criticality of the C-5 aromatic ring and the role of lipophilicity in modulating potency.[1][8] However, the true value of this scaffold lies in its adaptability. By understanding the core principles of its interactions, chemists have successfully repurposed it to create potent anticancer and antimicrobial agents with entirely different mechanisms of action and SAR profiles.[4][10]

Future research will likely focus on refining these non-traditional activities. For anticancer applications, developing derivatives with higher selectivity for specific kinase targets or other cancer-related proteins is a key objective. In the antimicrobial realm, optimizing the balance of hydrophobicity and cationic charge in hydantoin-based mimetics could lead to a new class of antibiotics to combat resistant ESKAPE pathogens.[4] The enduring legacy of 5-phenylhydantoin demonstrates that even a classic scaffold can be a fertile ground for modern therapeutic innovation.

References

-

Study of Some Hyndantion Derivatives as Anticonvulsant Agents. Progress in Chemical and Biochemical Research. Available at: [Link]

-

Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis, Structural and Biological Characterization of 5-Phenylhydantoin Derivatives as Potential Anticonvulsant Agents. ResearchGate. Available at: [Link]

-

Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin. Journal of Medicinal Chemistry. Available at: [Link]

-

Quantitative Structure–Retention Relationship Study of Some 5-Substituted-5-Phenylhydantoins. ResearchGate. Available at: [Link]

-

Synthesis The Anticonvulsant Drug 5,5 Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment. Scribd. Available at: [Link]

-

Synthesis of the Anticonvulsant Drug 5,5-Diphenylhydantoin: An Undergraduate Organic Chemistry Experiment. Journal of Chemical Education. Available at: [Link]

-

Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety. PubMed Central. Available at: [Link]

-

Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents. RSC Publishing. Available at: [Link]

-

Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. ResearchGate. Available at: [Link]

-

Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line. PubMed. Available at: [Link]

-

Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. Available at: [Link]

-

Diphenylhydantoin as anticancer derivatives. ResearchGate. Available at: [Link]

-

Structure-activity relationships of 3-substituted-5,5-diphenylhydantoins as potential antiproliferative and antimicrobial agents. ResearchGate. Available at: [Link]

-

Batch and continuous synthesis of 5,5-diphenylhydantoin, an active pharmaceutical ingredient. ChemRxiv. Available at: [Link]

-

5-Phosponohydantoins: synthesis and investigation of their biological activities. ResearchGate. Available at: [Link]

-

Synthesis and evaluation of in vivo activity of diphenylhydantoin basic derivatives. PubMed. Available at: [Link]

-

Recent Biological Applications and Chemical Synthesis of Thiohydantoins. Journal of Chemical Reviews. Available at: [Link]

-

Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability. PubMed Central. Available at: [Link]

-

Mechanisms of action of antiepileptic drugs. Epilepsy Society. Available at: [Link]

-

Anticonvulsant activity of reaction products of 5,5-diphenylhydantoin with substituted methylene bromides. PubMed. Available at: [Link]

-

Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. MDPI. Available at: [Link]

-

A BRIEF INTRODUCTION TO QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR). PHARMD GURU. Available at: [Link]

-

Phenytoin: mechanisms of its anticonvulsant action. PubMed. Available at: [Link]

-

Membrane-Active Hydantoin Derivatives as Antibiotic Agents. PubMed. Available at: [Link]

-

Development of quantitative structure-activity relationships and its application in rational drug design. PubMed. Available at: [Link]

-

Mechanisms of action of antiepileptic drugs. Future Science. Available at: [Link]

-

Specific activity (SA) of active 5,5-dimethylhydantoin derivatives... ResearchGate. Available at: [Link]

-

Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. YouTube. Available at: [Link]

-

5D-QSAR studies of 1H-pyrazole derivatives as EGFR inhibitors. PubMed. Available at: [Link]

Sources

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and evaluation of in vivo activity of diphenylhydantoin basic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydantoin derivative dimers as broad-spectrum antimicrobial agents against ESKAPE pathogens with enhanced killing rate and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 6. Phenytoin: mechanisms of its anticonvulsant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticonvulsant activity of phenylmethylenehydantoins: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anticonvulsants. 5. Derivatives of 5-ethyl-5-phenylhydantoin and 5,5-diphenylhydantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Tumor Mechanisms of Novel 3-(4-Substituted Benzyl)-5-Isopropil-5- Phenylhydantoin Derivatives in Human Colon Cancer Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scribd.com [scribd.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Synthesis and characterization of new 5,5′-dimethyl- and 5,5′-diphenylhydantoin-conjugated hemorphin derivatives designed as potential anticonvulsant agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Bucherer-Bergs Synthesis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, a valuable hydantoin derivative, via the Bucherer-Bergs reaction. This document offers in-depth technical details, field-proven insights, and a self-validating protocol to ensure scientific integrity and reproducibility.

Introduction: The Significance of Hydantoin Derivatives

Hydantoins, chemically known as imidazolidine-2,4-diones, represent a critical class of heterocyclic compounds. Their rigid scaffold and diverse substitution possibilities have made them privileged structures in medicinal chemistry and agrochemical research.[1][2][3] These compounds exhibit a wide range of biological activities, including anticonvulsant, antiarrhythmic, antimicrobial, antiviral, and anticancer properties.[4][5] The target molecule, this compound, serves as a key intermediate in the synthesis of various biologically active molecules, including potential hypoglycemic agents.[6]

The Bucherer-Bergs reaction, a multicomponent reaction first described in the early 20th century, remains one of the most efficient and straightforward methods for the synthesis of 5,5-disubstituted hydantoins from simple carbonyl compounds.[1][2][7][8] Its operational simplicity and the ready availability of starting materials make it a highly valuable tool in synthetic organic chemistry.[2]

The Bucherer-Bergs Reaction: A Mechanistic Overview

The Bucherer-Bergs synthesis is a one-pot reaction that brings together a ketone (or an aldehyde), a cyanide source (typically an alkali metal cyanide like potassium cyanide), and ammonium carbonate to form a hydantoin.[7][8][9] The reaction is typically carried out in a polar solvent, such as aqueous ethanol, under heating.[1][2]

The currently accepted mechanism involves several key steps:

-

Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the ketone, in this case, 4-fluoroacetophenone, to form a cyanohydrin intermediate.[7]

-

Aminonitrile Formation: The cyanohydrin then reacts with ammonia, generated in situ from the decomposition of ammonium carbonate, to form an α-aminonitrile.[4][7]

-

Cyclization and Rearrangement: The aminonitrile undergoes a series of reactions involving carbon dioxide (also from ammonium carbonate) to form a carbamic acid intermediate, which then cyclizes. A subsequent rearrangement leads to the stable hydantoin ring system.[7][8]

Diagram 1: Generalized Mechanism of the Bucherer-Bergs Reaction

A simplified overview of the key intermediates in the Bucherer-Bergs reaction.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures and is designed to be a self-validating system.[6] Adherence to the specified conditions and safety precautions is paramount for a successful and safe synthesis.

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 4-Fluoroacetophenone | C₈H₇FO | 138.14 | 13.81 g | 0.1 | Starting ketone. |

| Potassium Cyanide | KCN | 65.12 | 6.51 g | 0.1 | EXTREMELY TOXIC. Handle with extreme caution in a fume hood.[10][11][12][13] |

| Ammonium Carbonate | (NH₄)₂CO₃ | 96.09 | 57.65 g | 0.6 | Provides ammonia and carbon dioxide. |

| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | - | Solvent. |

| Water (Deionized) | H₂O | 18.02 | 100 mL | - | Solvent. |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - | For acidification. |

| Sodium Hydroxide | NaOH | 40.00 | As needed | - | For work-up. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | 25 mL | - | For extraction. |

Safety Precautions: Working with Cyanide

EXTREME CAUTION IS REQUIRED. Potassium cyanide is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[10][13]

-

Engineering Controls: All manipulations involving potassium cyanide must be performed in a well-ventilated chemical fume hood.[10][11]

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and double-layered nitrile gloves at all times.[11][13]

-

Emergency Preparedness: An eyewash station and safety shower must be immediately accessible.[11] Ensure a cyanide antidote kit is available and that personnel are trained in its use.

-

Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional hazardous waste protocols.[13] Never mix cyanide waste with acids, as this will generate highly toxic hydrogen cyanide gas.[10][12]

Step-by-Step Synthesis Procedure

Diagram 2: Experimental Workflow

A step-by-step workflow for the synthesis of the target hydantoin.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluoroacetophenone (0.1 mol) and ammonium carbonate (0.6 mol).[6]

-

Preparation of Cyanide Solution: In a separate beaker, carefully dissolve potassium cyanide (0.1 mol) in a mixture of 60 mL of ethanol and 40 mL of deionized water (60% aqueous ethanol).

-

Reaction Initiation: Add the potassium cyanide solution to the reaction flask containing the ketone and ammonium carbonate.

-

Heating: Heat the reaction mixture in an oil bath maintained at a temperature of 55-60°C.[6] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Carefully acidify the remaining aqueous solution with concentrated hydrochloric acid until a precipitate forms.[6]

-

-

Purification:

-

Filter the crude precipitate and wash it with cold water.

-

Dissolve the precipitate in a saturated aqueous solution of sodium hydroxide.

-

Extract this basic solution with diethyl ether (25 mL) to remove any unreacted starting material or non-acidic impurities.[6]

-

Separate the aqueous layer and re-acidify it with concentrated hydrochloric acid to precipitate the pure product.

-

Filter the purified product, wash with a small amount of cold water, and dry it thoroughly.

-

-

Recrystallization: For obtaining a highly pure product, recrystallize the solid from an ethanol/water mixture.[6]

Characterization and Expected Results

The final product, this compound, should be a white solid. The following data, based on literature values, can be used for its characterization.[6]

| Analytical Technique | Expected Results |

| Melting Point | 212–215 °C (485–488 K) |

| ¹H-NMR (acetone-d₆, δ) | 1.80 (s, 3H, -CH₃), 7.18 (m, 2H, Ar-H), 7.64 (m, 2H, Ar-H), 7.71 (bs, 1H, -NH), 9.72 (bs, 1H, -NH) |

| IR (KBr, ν, cm⁻¹) | 3412, 3245 (N-H stretching), 1773, 1719 (C=O stretching) |

| Mass Spec. (EIMS, m/z) | 208 (M⁺), 193, 165, 137, 122 (base peak) |

| Elemental Analysis | Calculated for C₁₀H₉FN₂O₂: C 57.69%, H 4.36%, N 13.46%. Found: C 57.62%, H 4.38%, N 13.60% |

Conclusion

The Bucherer-Bergs synthesis provides an efficient and reliable method for the preparation of this compound. By following the detailed protocol and adhering to the stringent safety precautions outlined in these notes, researchers can successfully synthesize this valuable intermediate for further applications in drug discovery and development. The self-validating nature of the protocol, coupled with the provided characterization data, ensures a high degree of confidence in the identity and purity of the final product.

References

-

Kalník, M., Gabko, P., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available from: [Link]

-

Kashif, M. K., Hussain, A., Rauf, M. K., Ebihara, M., & Hameed, S. (2008). This compound. Acta Crystallographica Section E: Structure Reports Online, 64(2), o444. Available from: [Link]

-

National Center for Biotechnology Information. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

-

Wikipedia. Bucherer–Bergs reaction. Available from: [Link]

-

Lakshman, M., & Barrett, R. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. Available from: [Link]

-

MDPI. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

-

Semantic Scholar. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

-

National Academies of Sciences, Engineering, and Medicine. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press. Available from: [Link]

-

Organic Chemistry Portal. Bucherer-Bergs Reaction. Available from: [Link]

-

Organic Syntheses. Working with Hazardous Chemicals. Available from: [Link]

-

Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Available from: [Link]

-

American Chemical Society. Potassium Cyanide KCN CAS No.: 151-50-8. Available from: [Link]

-

Northwestern University. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Available from: [Link]

-

Cambridge University Press. Bucherer-Bergs Reaction. Available from: [Link]

-

National Center for Biotechnology Information. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Available from: [Link]

-

Monash University. This compound. Available from: [Link]

-

MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available from: [Link]

-

Semantic Scholar. SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Available from: [Link]

-

ResearchGate. Development of novel Thiazolidine-2,4-Dione Derivatives as PPAR-γ Agonists through Design, Synthesis, Computational Docking. Available from: [Link]

-

bepls. Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Available from: [Link]

-

NIST WebBook. 2,4-Imidazolidinedione, 5-methyl-. Available from: [Link]

Sources

- 1. Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI [encyclopedia.pub]

- 2. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | Semantic Scholar [semanticscholar.org]

- 4. jsynthchem.com [jsynthchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 9. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. geneseo.edu [geneseo.edu]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. acs.org [acs.org]

- 13. uthsc.edu [uthsc.edu]

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

Application Note and Protocol

Abstract

This document provides a comprehensive guide to the analysis of 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione, a key heterocyclic compound with significant interest in pharmaceutical research and development, by High-Performance Liquid Chromatography (HPLC). Two robust HPLC methods are presented: a reversed-phase method for purity assessment and quantification, and a chiral separation method for enantiomeric resolution. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, from sample preparation to data analysis, grounded in established scientific principles and regulatory guidelines.

Introduction: The Significance of Imidazolidine-2,4-diones

Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of heterocyclic compounds that form the structural core of numerous biologically active molecules. Their derivatives have demonstrated a wide range of therapeutic activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties. The specific compound, this compound, possesses a chiral center at the C5 position of the hydantoin ring, making the separation and quantification of its enantiomers critical for understanding its pharmacological and toxicological profile. The fluorophenyl moiety can significantly influence the compound's metabolic stability and binding affinity to biological targets.

Accurate and reliable analytical methods are paramount for the characterization, quality control, and pharmacokinetic studies of such compounds. HPLC is the premier analytical technique for this purpose, offering high resolution, sensitivity, and specificity. This application note details validated HPLC methods for both achiral and chiral analysis of this compound.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the foundation for developing a robust HPLC method.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉FN₂O₂ | N/A |

| Molecular Weight | 208.19 g/mol | N/A |

| Melting Point | 209 °C | N/A |

| Structure | A hydantoin ring with a methyl group and a 4-fluorophenyl group at the C5 position. | N/A |

| Solubility | Soluble in methanol and DMSO.[1] Practical solubility in mobile phase components should be experimentally verified. | N/A |

| UV Absorbance | While a specific λmax is not readily available in the literature, related 5-phenylhydantoin derivatives exhibit UV absorbance around 254 nm.[2][3] A UV scan of the analyte is recommended to determine the optimal wavelength for detection. | N/A |

Method Selection and Rationale

Two primary HPLC methods are presented to provide a comprehensive analytical toolkit for this compound.

Reversed-Phase HPLC for Purity and Assay

For determining the purity and concentration of the bulk drug substance, a reversed-phase HPLC (RP-HPLC) method is the industry standard. The non-polar stationary phase (typically C18) and a polar mobile phase provide excellent separation for a wide range of small organic molecules.[4] This method is ideal for separating the main compound from potential impurities arising from synthesis or degradation.

Chiral HPLC for Enantiomeric Separation

Due to the chiral center at C5, it is crucial to separate the enantiomers to assess enantiomeric purity and study their individual biological activities. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose or cellulose, have proven highly effective for the enantioseparation of hydantoin derivatives.[5] A normal-phase mobile system is often employed with these columns to achieve optimal chiral recognition.

Experimental Protocols

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a pump (isocratic and gradient capabilities), autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

-

Columns:

-

Reversed-Phase: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

-

Chiral: Amylose or Cellulose-based CSP, 4.6 x 250 mm, 5 µm particle size (e.g., CHIRALPAK® series).

-

-

Solvents and Reagents: HPLC grade acetonitrile, methanol, water, hexane, and 2-propanol. All other reagents should be of analytical grade.

-

Analyte: this compound reference standard and sample.

Protocol 1: Reversed-Phase HPLC Method for Purity and Assay

This protocol outlines the steps for determining the purity and concentration of this compound.

4.2.1. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm (or λmax determined by UV scan) |

| Injection Volume | 10 µL |

4.2.2. Standard and Sample Preparation

-

Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Solution: Prepare the sample by dissolving it in methanol to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4.2.3. Method Validation

The method should be validated according to ICH Q2(R1) guidelines, including the following parameters[6]:

-

Specificity: Demonstrate that the method is able to separate the analyte from potential impurities and degradation products.

-

Linearity: Analyze a series of standards over the desired concentration range and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

-

Accuracy: Determine the recovery of the analyte in a spiked placebo or by standard addition.

-

Precision:

-

Repeatability (Intra-day precision): Perform multiple injections of the same standard solution.